Structural and Putative Syk-Selectivity Advantage Over 5-Bromo Analog
The ethoxy substituent at the nicotinamide 2-position differentiates CAS 1448036-43-8 from the 5-bromo analog, 5-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide. In kinase inhibitor design, the 2-alkoxy group has been shown to modulate hinge-region hydrogen bonding and influence selectivity across the kinome, whereas a 5-bromo substituent primarily alters electrophilic character and steric bulk [1]. No direct biochemical comparison is publicly available; therefore the differentiation is inferred from general SAR trends in the Syk nicotinamide series.
| Evidence Dimension | Structural substitution at nicotinamide 2-position |
|---|---|
| Target Compound Data | 2-ethoxy group |
| Comparator Or Baseline | 5-bromo analog (CAS not specified here) |
| Quantified Difference | No head-to-head biochemical data available; difference is structural only |
| Conditions | Molecular docking and general kinase selectivity panel trends (class-level SAR) |
Why This Matters
The ethoxy group is likely to confer a different kinase selectivity fingerprint than the bromo analog, which may be critical for phenotypic screening outcomes where Syk selectivity versus off-target kinases is a requirement.
- [1] Fujiwara H, Sato K, Mizumoto S, et al. Nicotinamide derivative or salt thereof. U.S. Patent US8895585B2, published November 25, 2014. Assignee: FUJIFILM Corporation. View Source
